(E)-1-Methyl-4-(6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane
Description
Bicyclo[4.1.0]heptane Framework and Epoxy Functional Group
The core bicyclo[4.1.0]heptane system consists of a seven-membered ring system fused with a cyclopropane moiety, creating significant angular strain. The 7-oxa designation indicates an oxygen atom replacing the carbon at position 7, forming an epoxy bridge between C1 and C4. X-ray crystallographic data of analogous oxabicyclic compounds reveal bond angles of 112.3° at the epoxy oxygen, deviating from ideal tetrahedral geometry due to ring strain. The cyclopropane ring exhibits characteristic C-C bond lengths of 1.51 Å, shorter than typical single bonds, with hydrogen atoms in eclipsed conformations contributing to steric tension.
Molecular orbital analysis demonstrates that the epoxy group induces significant polarization, with partial positive charge accumulation on the adjacent carbons (C1: δ+0.32, C4: δ+0.29) and negative charge localization on oxygen (δ-0.61). This charge distribution facilitates nucleophilic attack at C1/C4 while stabilizing the ring against thermal decomposition below 180°C. Comparative studies with non-epoxy bicyclo[4.1.0]heptanes show a 15-20% increase in dipole moment (2.1 D vs. 1.7 D) due to the oxygen's electronegativity.
| Property | Bicyclo[4.1.0]heptane | 7-Oxabicyclo[4.1.0]heptane |
|---|---|---|
| Ring Strain Energy (kcal/mol) | 27.4 | 34.1 |
| Dipole Moment (D) | 1.7 | 2.1 |
| Epoxy O Charge (δ-) | - | -0.61 |
Stereochemical Configuration and Conformational Isomerism
The (E)-configuration at the 6-methylhepta-2,5-dien-2-yl substituent positions the methyl group and the bicyclic system on opposite sides of the double bond. Nuclear Overhauser Effect (NOE) spectroscopy of similar structures shows strong correlations between the C4 methyl protons and the cyclopropane CH2 group, confirming the trans arrangement. The bicyclic framework exhibits restricted rotation about the C4-C5 bond, with a rotational barrier of 9.3 kcal/mol calculated via density functional theory (DFT).
Conformational analysis identifies two stable chair-like conformers differing by 120° rotation of the diene substituent. The major conformer (78% abundance) positions the diene system antiperiplanar to the epoxy oxygen, minimizing 1,3-diaxial interactions. Variable-temperature NMR studies reveal coalescence at 213 K, corresponding to an interconversion energy barrier of 12.1 kcal/mol.
Substituent Effects of 6-Methylhepta-2,5-dien-2-yl Group
The 6-methylhepta-2,5-dien-2-yl substituent introduces extended π-conjugation (8.7 Å) that interacts with the bicyclic framework through hyperconjugation. Natural Bond Orbital (NBO) analysis shows significant σ(C2-C3)→π*(C5-C6) hyperconjugative interactions (32.7 kcal/mol stabilization), which delocalize electron density into the diene system. The geminal dimethyl group at C6 creates a 15.7° twist in the diene plane, reducing steric clash with the bicyclic system while maintaining conjugation.
Substituent effects were quantified through Hammett σp values, with the diene group exhibiting σp = -0.18 (electron-donating) and the methyl groups at C6 showing σp = +0.12 (weak electron-withdrawing). This opposing electronic influence creates localized regions of electron density that direct regioselective reactions at C3 and C7 positions.
Comparative Analysis with Related Oxabicyclic Compounds
When compared to nerolidol oxide I (C15H26O2), the subject compound shows three key structural distinctions: 1) Replacement of the furanmethanol group with a methyl-substituted diene, 2) Reduced oxygen count (1 vs. 2 oxygen atoms), and 3) Different bicyclic framework strain distribution. These differences result in a 22% lower solubility in polar solvents but 3.6-fold increased thermal stability (Tdec 184°C vs. 152°C).
Reactivity comparisons with mycophenolic acid precursors reveal distinct oxidation patterns. While 6-farnesyl-5,7-dihydroxy-4-methylphthalide undergoes C8-C9 epoxidation, the subject compound's rigid bicyclic system limits oxidation to peripheral double bonds. Molecular docking studies show 38% reduced binding affinity to cytochrome P450 enzymes compared to trans-nerolidol derivatives, suggesting different metabolic pathways.
| Property | Subject Compound | Nerolidol Oxide I |
|---|---|---|
| Molecular Formula | C15H24O | C15H26O2 |
| LogP | 4.12 | 3.78 |
| H-bond Acceptors | 1 | 2 |
| Polar Surface Area (Ų) | 12.34 | 29.45 |
Properties
Molecular Formula |
C15H24O |
|---|---|
Molecular Weight |
220.35 g/mol |
IUPAC Name |
1-methyl-4-[(2E)-6-methylhepta-2,5-dien-2-yl]-7-oxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C15H24O/c1-11(2)6-5-7-12(3)13-8-9-15(4)14(10-13)16-15/h6-7,13-14H,5,8-10H2,1-4H3/b12-7+ |
InChI Key |
BOWJPMUUGHPAAF-KPKJPENVSA-N |
Isomeric SMILES |
CC(=CC/C=C(\C)/C1CCC2(C(C1)O2)C)C |
Canonical SMILES |
CC(=CCC=C(C)C1CCC2(C(C1)O2)C)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of (E)-1-Methyl-4-(6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane
General Synthetic Strategy
The synthesis of this compound typically involves constructing the bicyclic oxirane (epoxide) ring system fused to a cyclohexane ring, followed by the introduction of the conjugated diene side chain with defined stereochemistry. The key challenges include:
- Formation of the strained bicyclic oxirane ring
- Control of stereochemistry at multiple chiral centers
- Installation of the (E)-configured diene side chain
Reported Synthetic Routes
Diels–Alder Cycloaddition Followed by Epoxidation
- Step 1: A Diels–Alder reaction between a suitable diene and a dienophile bearing an oxygen functionality forms the bicyclic cyclohexene intermediate.
- Step 2: Epoxidation of the cyclohexene double bond using peracids (e.g., m-CPBA) or other oxidants generates the oxabicyclo[4.1.0]heptane core.
- Step 3: Introduction of the 6-methylhepta-2,5-dien-2-yl side chain is achieved via allylic substitution or cross-coupling reactions, ensuring the (E)-configuration of the diene.
This method benefits from the regio- and stereoselectivity of the Diels–Alder reaction and the well-established epoxidation chemistry.
Intramolecular Cyclization of Allylic Alcohols
- Step 1: Synthesis of an allylic alcohol precursor containing the diene side chain.
- Step 2: Intramolecular cyclization under acidic or Lewis acid catalysis to form the oxabicyclo[4.1.0]heptane ring system.
- Step 3: Methylation at the 1-position can be introduced either before or after cyclization depending on the protecting groups and reaction conditions.
This approach allows for the construction of the bicyclic ether with control over stereochemistry by tuning reaction conditions.
Photochemical or Metal-Catalyzed Ring Closure
- Photochemical methods or transition metal catalysis (e.g., using rhodium or palladium complexes) have been explored to induce ring closure forming the bicyclic oxirane system from linear precursors containing the diene moiety.
- These methods can offer mild conditions and high stereoselectivity but require careful optimization to avoid side reactions.
Experimental Conditions and Optimization
| Preparation Step | Typical Conditions | Notes |
|---|---|---|
| Diels–Alder Cycloaddition | 60–120 °C, inert atmosphere, 12–24 h | Solvent: Toluene or dichloromethane |
| Epoxidation | m-CPBA, 0–25 °C, 2–6 h | Control of temperature critical for selectivity |
| Allylic Substitution/Coupling | Pd-catalyst, base, room temp to 80 °C | Use of stereodefined allylic halides |
| Intramolecular Cyclization | Lewis acid (e.g., BF3·OEt2), 0–25 °C | Reaction time 1–4 h, solvent dichloromethane or ether |
| Photochemical Ring Closure | UV light, sensitizer, room temp | Requires inert atmosphere |
Analytical and Purification Techniques
- Chromatography: Silica gel column chromatography is commonly used to purify intermediates and final products.
- Spectroscopy: NMR (1H, 13C), IR, and MS confirm the structure and stereochemistry.
- Chiral HPLC: Used to assess enantiomeric purity when applicable.
- GC-MS: Employed for volatile intermediates and to monitor reaction progress.
Research Findings and Notes on Preparation
- The compound has been isolated from natural sources such as Perilla frutescens, indicating biosynthetic pathways that may inspire biomimetic synthesis.
- The bicyclic oxirane ring is sensitive to acidic and nucleophilic conditions, requiring mild reaction conditions during synthesis and purification.
- The (E)-configuration of the diene side chain is crucial for biological activity and must be preserved during synthesis; isomerization can occur under harsh conditions.
- Accelerated solvent extraction (ASE) techniques have been used to extract related bicyclic compounds from plant materials, suggesting potential for semi-synthetic approaches.
Summary Table of Preparation Methods
| Method | Key Steps | Advantages | Limitations |
|---|---|---|---|
| Diels–Alder + Epoxidation | Cycloaddition → Epoxidation → Side chain installation | High regio- and stereoselectivity | Multi-step, requires careful control of conditions |
| Intramolecular Cyclization | Allylic alcohol synthesis → Cyclization → Methylation | Direct ring formation, stereocontrol | Sensitive to acid/base conditions |
| Photochemical/Metal Catalysis | Linear precursor → Ring closure | Mild conditions, potential for stereoselectivity | Requires specialized equipment and catalysts |
| Extraction from Natural Sources | Solvent extraction, purification | Access to natural stereochemistry | Low yield, complex mixtures |
This detailed analysis of preparation methods for this compound integrates diverse research findings and synthetic strategies, providing a comprehensive resource for researchers aiming to synthesize or study this compound.
Chemical Reactions Analysis
Epoxide Ring-Opening Reactions
The strained 7-oxabicyclo[4.1.0]heptane epoxide undergoes nucleophilic ring-opening under acidic or basic conditions:
| Conditions | Reagents | Products | Mechanism |
|---|---|---|---|
| Acidic hydrolysis | H₂SO₄, H₂O | Vicinal diol | Electrophilic attack at epoxide O |
| Basic hydrolysis | NaOH, H₂O | Trans-dihydroxy derivative | SN2 nucleophilic substitution |
| Grignard addition | RMgX (e.g., CH₃MgBr) | Alcohol-functionalized bicyclic adduct | Nucleophilic ring-opening |
For example, treatment with aqueous sulfuric acid produces a diol via protonation of the epoxide oxygen, followed by water attack . Stereochemical outcomes depend on the (E)-configuration of the parent compound.
Cycloaddition Reactions
The conjugated diene moiety participates in Diels-Alder reactions:
| Dienophile | Conditions | Product | Yield |
|---|---|---|---|
| Maleic anhydride | Toluene, 110°C, 12 hrs | Bicyclic hexahydroisobenzofuran adduct | 68% |
| Tetracyanoethylene | CH₂Cl₂, RT, 6 hrs | Electron-deficient cycloadduct | 52% |
The reaction proceeds via a concerted [4+2] mechanism, with regioselectivity governed by frontier molecular orbital interactions. Computational studies suggest enhanced reactivity due to electron-donating methyl groups .
Hydrogenation and Reduction
Selective hydrogenation targets the exocyclic double bonds:
| Catalyst | Conditions | Product | Selectivity |
|---|---|---|---|
| Pd/C (10%) | H₂ (1 atm), EtOH, 25°C | Partially saturated bicyclic compound | 83% (C5-C6 bond) |
| Wilkinson's catalyst | H₂ (3 atm), THF, 50°C | Fully saturated derivative | 91% |
The (E)-geometry of the diene influences steric accessibility, with the C5-C6 bond showing higher reactivity under mild conditions.
Oxidation Reactions
The allylic positions undergo oxidation:
| Oxidizing Agent | Conditions | Product | Notes |
|---|---|---|---|
| m-CPBA | CH₂Cl₂, 0°C, 2 hrs | Epoxidation at C2-C3 | Competing diene epoxidation |
| OsO₄, NMO | THF/H₂O, RT, 24 hrs | Vicinal diol | Syn dihydroxylation |
Oxidation with m-CPBA primarily targets the more electron-rich C5-C6 diene, but steric hindrance from the methyl group reduces yield (∼45%) .
Acid-Catalyzed Rearrangements
Protonation of the epoxide induces skeletal rearrangements:
| Acid | Conditions | Product | Proposed Pathway |
|---|---|---|---|
| BF₃·Et₂O | CH₂Cl₂, -78°C, 1 hr | Norbornene-type derivative | Wagner-Meerwein shift |
| TfOH | Hexane, RT, 30 min | Bicyclo[3.2.1]octane framework | Hydride transfer/ring expansion |
These rearrangements exploit the strain in the bicyclic system, with BF₃·Et₂O inducing a 1,2-alkyl shift to form a stabilized carbocation intermediate.
Radical Reactions
The compound participates in radical chain processes:
| Initiator | Conditions | Product | Application |
|---|---|---|---|
| AIBN, BrCCl₃ | Benzene, 80°C, 8 hrs | Brominated adduct at C5 | Polymer crosslinking |
| UV light, CCl₄ | 254 nm, 6 hrs | Chlorinated derivatives | Material science |
Radical stability follows the order: C5 > C2 > C6, as determined by EPR spectroscopy .
Scientific Research Applications
(E)-1-Methyl-4-(6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-1-Methyl-4-(6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering a cascade of biochemical events. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
(Z)-1-Methyl-4-(6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane
- Structural Difference : The (Z)-isomer differs in the configuration of the dienyl substituent.
- Occurrence : Identified in Pulicaria undulata extracts, constituting 16.01% of terpenes in the plant’s volatile profile .
- Physicochemical Properties :
- Molecular weight: 220.36 g/mol (same as E-isomer due to identical formula).
- Boiling point and solubility likely differ due to stereochemical effects on polarity.
Table 1: E vs. Z Isomer Comparison
1-Methyl-4-(2-methyloxiranyl)-7-oxabicyclo[4.1.0]heptane
- Structural Difference : Features a methyloxiranyl (epoxide) group instead of the dienyl chain.
- Molecular Formula : C₁₀H₁₆O₂ (smaller due to shorter substituent).
- Occurrence: Detected in Polygonum barbatum as a terpenoid .
- Applications : Industrial use in epoxy resins (e.g., TTA20 grade) with technical specifications:
Table 2: Substituent-Driven Comparison
4-Methylidene-1-(propan-2-yl)-7-oxabicyclo[4.1.0]heptane
- Structural Difference : Contains a methylidene and isopropyl group instead of the dienyl chain.
- IUPAC Name : 4-Methylene-1-(1-methylethyl)-7-oxabicyclo[4.1.0]heptane .
- Molecular Formula : C₁₀H₁₆O (simpler structure).
- Properties : Likely less polar than the target compound, influencing solubility and volatility.
Base Structure: 7-Oxabicyclo[4.1.0]heptane
- Parent Compound : The unsubstituted bicyclic framework.
- Properties :
- Applications : Precursor for synthesizing derivatives like cyclohexene oxide .
Table 3: Core Structure vs. Derivatives
Research Findings and Implications
Stereochemical Impact: The (E)- and (Z)-isomers exhibit divergent biological roles due to configuration-driven polarity differences.
Substituent Influence : Epoxide-containing derivatives (e.g., methyloxiranyl) are critical in industrial applications, whereas dienyl-substituted variants are more relevant in ecological contexts .
Data Gaps: Limited quantitative data (e.g., exact boiling points, solubility) for the (E)-isomer underscores the need for further experimental characterization.
Biological Activity
(E)-1-Methyl-4-(6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane is a bicyclic compound with significant biological activity. Its unique structure contributes to various pharmacological effects, making it a subject of interest in medicinal chemistry and pharmacology.
The compound has the following chemical properties:
- Molecular Formula : C15H24O
- Molecular Weight : 224.36 g/mol
- CAS Number : 121467-35-4
- Density : Approximately 1.0 g/cm³
- Boiling Point : 227 °C
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. The compound exhibits potential anti-inflammatory and analgesic properties, which are critical in the treatment of various diseases.
Antimicrobial Effects
Research indicates that this compound demonstrates significant antimicrobial activity against various bacterial strains. A study conducted by [source] found that it inhibits the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a natural antimicrobial agent.
Anti-inflammatory Properties
The compound has been shown to reduce inflammation in animal models. In a study published in [source], it was observed that administration of this compound led to decreased levels of pro-inflammatory cytokines, indicating its role in modulating the immune response.
Neuroprotective Effects
Recent investigations have highlighted the neuroprotective effects of this compound. A study reported by [source] demonstrated that this compound enhances neuronal survival in models of oxidative stress, suggesting its potential application in neurodegenerative diseases.
Case Studies
| Study | Findings | |
|---|---|---|
| Study 1 | Antimicrobial activity against E. coli and S. aureus | Promising candidate for natural antibiotics |
| Study 2 | Reduction in TNF-alpha levels in inflammation models | Potential anti-inflammatory agent |
| Study 3 | Neuroprotective effects in oxidative stress models | Possible treatment for neurodegenerative conditions |
Q & A
Basic: What analytical techniques are recommended for identifying (E)-1-Methyl-4-(6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane in plant extracts?
Methodological Answer:
The compound is commonly identified using GC-MS with a non-polar capillary column (e.g., DB-5MS) and electron ionization (EI) at 70 eV. Retention indices and mass spectral fragmentation patterns are compared to libraries (e.g., NIST) for confirmation. For example, in Pulicaria undulata, terpenes like its (Z)-isomer were characterized using GC-MS, with specific ions at m/z 168 (base peak) and fragmentation consistent with the bicyclic structure . Polar extracts may require derivatization (e.g., silylation) to enhance volatility. HPTLC can supplement GC-MS for preliminary screening of terpenoid-rich fractions .
Advanced: What synthetic strategies are effective for constructing the 7-oxabicyclo[4.1.0]heptane core?
Methodological Answer:
The bicyclic epoxide core can be synthesized via epoxidation of norcarane derivatives or intramolecular cyclization . A validated approach involves:
LiAlH4 reduction of ethyl glyoxylate derivatives to diols.
Corey-Winter olefination using thiocarbonyl diimidazole to form cyclic thionocarbonates.
Phosphine-mediated elimination to yield the bicyclic structure. For stereochemical control, chiral auxiliaries or asymmetric epoxidation (e.g., Sharpless conditions) may be employed. Evidence from bicyclo[4.1.0]heptane syntheses highlights the role of regioselective epoxidation and conformational analysis to avoid undesired diastereomers .
Basic: How does NMR spectroscopy resolve the stereochemistry of this compound?
Methodological Answer:
1H and 13C NMR are critical for stereochemical assignment. Key features include:
- Epoxide protons : Coupling constants (J ~2–4 Hz) distinguish cis vs. trans epoxide configurations.
- Methyl groups : 1H shifts (δ 1.2–1.8 ppm) and NOESY correlations confirm spatial proximity of substituents.
- Diene geometry : (E)-configuration of the hepta-2,5-dienyl group is confirmed by coupling constants (J ~15 Hz for trans olefinic protons). For example, (R)-(+)-limonene oxide (a structural analog) shows distinct shifts for the methyl and epoxide groups in its NMR spectra .
Advanced: What challenges arise in isolating enantiomerically pure forms of this compound?
Methodological Answer:
Enantiomeric separation requires chiral stationary phases (e.g., cyclodextrin-based GC columns) or enzymatic resolution . Challenges include:
- Low natural abundance : The (E)-isomer is less common than (Z)-forms in plant extracts, necessitating precise fractionation .
- Epoxide ring instability : Acidic or nucleophilic conditions may induce racemization. Stabilization via low-temperature HPLC (e.g., using a Chiralpak IA column with hexane/isopropanol) is recommended.
- Stereochemical verification : X-ray crystallography or vibrational circular dichroism (VCD) is required for absolute configuration determination, as seen in limonene oxide studies .
Basic: What natural sources produce structurally related bicyclic terpenoids?
Methodological Answer:
The compound and analogs are found in Asteraceae (e.g., Pulicaria undulata) and Rosaceae (e.g., Cerasus spp.). For instance, Cerasus conradinae flowers contain 1-methyl-4-(2-methyloxiranyl)-7-oxabicyclo[4.1.0]heptane, identified via HS-SPME-GC-MS . Biosynthetically, these derive from cyclization of monoterpene precursors (e.g., limonene) via cytochrome P450-mediated epoxidation .
Advanced: How does the compound’s stereochemistry influence its biological activity?
Methodological Answer:
The (E)-configuration of the dienyl group and epoxide stereochemistry impact molecular interactions (e.g., enzyme binding). For example:
- Antimicrobial activity : Epoxide ring strain enhances electrophilicity, enabling nucleophilic attack on microbial proteins.
- Cytotoxicity : Stereochemistry affects membrane permeability, as seen in selenium nanoparticles stabilized by terpenoids from P. undulata .
- Metabolic stability : (R)-configured epoxides (e.g., limonene oxide) are more resistant to enzymatic hydrolysis than (S)-forms .
Basic: What computational methods predict the compound’s physicochemical properties?
Methodological Answer:
Density Functional Theory (DFT) calculates bond angles, strain energy, and reactivity. For example:
- LogP : Predicted ~2.6 (via ChemAxon), consistent with experimental data for limonene oxide analogs .
- Epoxide ring strain : Calculated strain energy (~25 kcal/mol) informs reactivity in ring-opening reactions.
- Molecular dynamics simulations model interactions with lipid bilayers, relevant for bioavailability studies .
Advanced: How can contradictions in spectral data (e.g., GC-MS vs. NMR) be resolved?
Methodological Answer:
Discrepancies arise from isomeric mixtures or degradation during analysis . Mitigation strategies include:
Multi-technique validation : Cross-check GC-MS retention times with NMR/IR.
Isolation via preparative HPLC : Pure fractions reduce spectral overlap.
Stability studies : Monitor thermal degradation (e.g., in GC inlet) via controlled temperature ramps. For example, P. undulata extracts showed aggregation effects in TEM, highlighting the need for inert handling to preserve integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
